

A Comprehensive Technical Guide to the Physicochemical Properties of Brown FK

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Compound of Interest

Compound Name: *Brown FK*

Cat. No.: *B1215824*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known by the E number E154, Kipper Brown, or C.I. Food Brown 1, is not a single chemical entity but a complex mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][2] It is a reddish-brown powder or granule that is very soluble in water.[1][3] Historically, it was utilized in the food industry, particularly for coloring smoked and cured fish like kippers and mackerel, as well as some cooked meats, to impart a stable and appealing color that does not fade or leach during cooking.[1]

However, due to significant gaps in toxicity data and potential health concerns, its use as a food additive has been discontinued in many jurisdictions, including the European Union, the United States, Canada, and Australia.[1] The European Food Safety Authority (EFSA) could not conclude on its safety, leading to its removal from the Union list of approved food additives.[1] This guide provides a detailed overview of the known physicochemical properties of **Brown FK**, the analytical methods for its characterization, and its metabolic fate, tailored for a scientific audience.

Chemical Composition and Core Properties

Brown FK's identity is defined by its constituent dyes, which are all sulfonated azo compounds. This composition is crucial for understanding its properties and analytical behavior.

General Properties

The general identifiers and characteristics of the **Brown FK** mixture are summarized below.

Property	Description	Reference(s)
Common Names	Brown FK, Kipper Brown, Chocolate Brown FK, C.I. Food Brown 1	[1]
E Number	E154	[1][2]
CAS Number	8062-14-4	[4][5][6]
Appearance	Reddish-brown powder or granules	[3]
Class	Mixture of synthetic azo dyes	[1][7]

Principal Dye Components

The complexity of **Brown FK** arises from its six primary azo dye components.[1][8]

Component Name	Reference(s)
Sodium 4-(2,4-diaminophenylazo)benzenesulfonate	[1]
Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate	[1]
Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)	[1]
Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)	[1]
Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)	[1]
Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)	[1]

Physicochemical Data

Quantitative data for **Brown FK** is often presented for the mixture as a whole.

Parameter	Value / Description	Reference(s)
Molecular Formula	C18H14N6O6S2 . C13H13N4O3S . 3Na (representative)	[9]
Molecular Weight	~848.8 g/mol (representative mixture)	[4][9]
Solubility	Very soluble in water.	[1][2]
Melting Point	Not well-defined; as a mixture of salts, it is expected to decompose at high temperatures rather than exhibit a sharp melting point.	
Stability	Exhibits mediocre stability to light and poor thermal stability in aqueous solutions.	

Analytical Methodologies and Experimental Protocols

The multicomponent and complex nature of **Brown FK** necessitates robust analytical techniques for its detection and quantification, primarily relying on chromatographic methods. [4]

High-Performance Liquid Chromatography (HPLC)

HPLC with spectrophotometric detection is a predominant technique for the analysis of **Brown FK** in various matrices.[4][10] An improved and validated method has been developed for its determination in food products.[11]

Experimental Protocol: HPLC with Diode Array Detection (DAD)

- Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
- Chromatographic Column: A reversed-phase C18 column (e.g., RC-C18) is typically employed.[\[11\]](#)
- Mobile Phase: A gradient elution using a sodium acetate solution and methanol is effective.[\[4\]](#)[\[11\]](#)
- Detection: The DAD is set to monitor at a wavelength of 254 nm.[\[11\]](#)
- Sample Preparation: A pretreatment method is optimized based on the food matrix (e.g., seafood, noodles). This typically involves extraction followed by a clean-up step to remove interfering substances. Good recovery rates (86.5% to 94.8%) have been reported for various food types.[\[4\]](#)[\[11\]](#)
- Quantification: The method demonstrates excellent linearity ($R^2 = 1.0$) for quantification.[\[11\]](#) The limits of detection (LOD) and quantification (LOQ) have been determined to be 0.06 µg/mL and 0.19 µg/mL, respectively.[\[4\]](#)[\[11\]](#) The precision is reported as 0–1.2% with an accuracy between 86.5% and 94.8%.[\[11\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS serves as a powerful confirmatory technique, providing more definitive identification of the **Brown FK** components than UV detection alone.[\[4\]](#)[\[12\]](#)

Experimental Protocol: LC-MS/MS Confirmation

- Instrumentation: An LC system coupled to a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.[\[4\]](#) Negative-ion ESI is frequently used due to its low noise, excellent sensitivity, and signal stability.[\[12\]](#)
- Chromatographic Column: A high-resolution C18 column (e.g., Thermo Scientific Hypersil GOLD C18, 2.1 × 100 mm, 1.9 µm) is suitable for separation.[\[4\]](#)
- Ionization and Detection: Following chromatographic separation, the eluent is introduced into the ESI source. The mass spectrometer is operated in a mode to select precursor ions

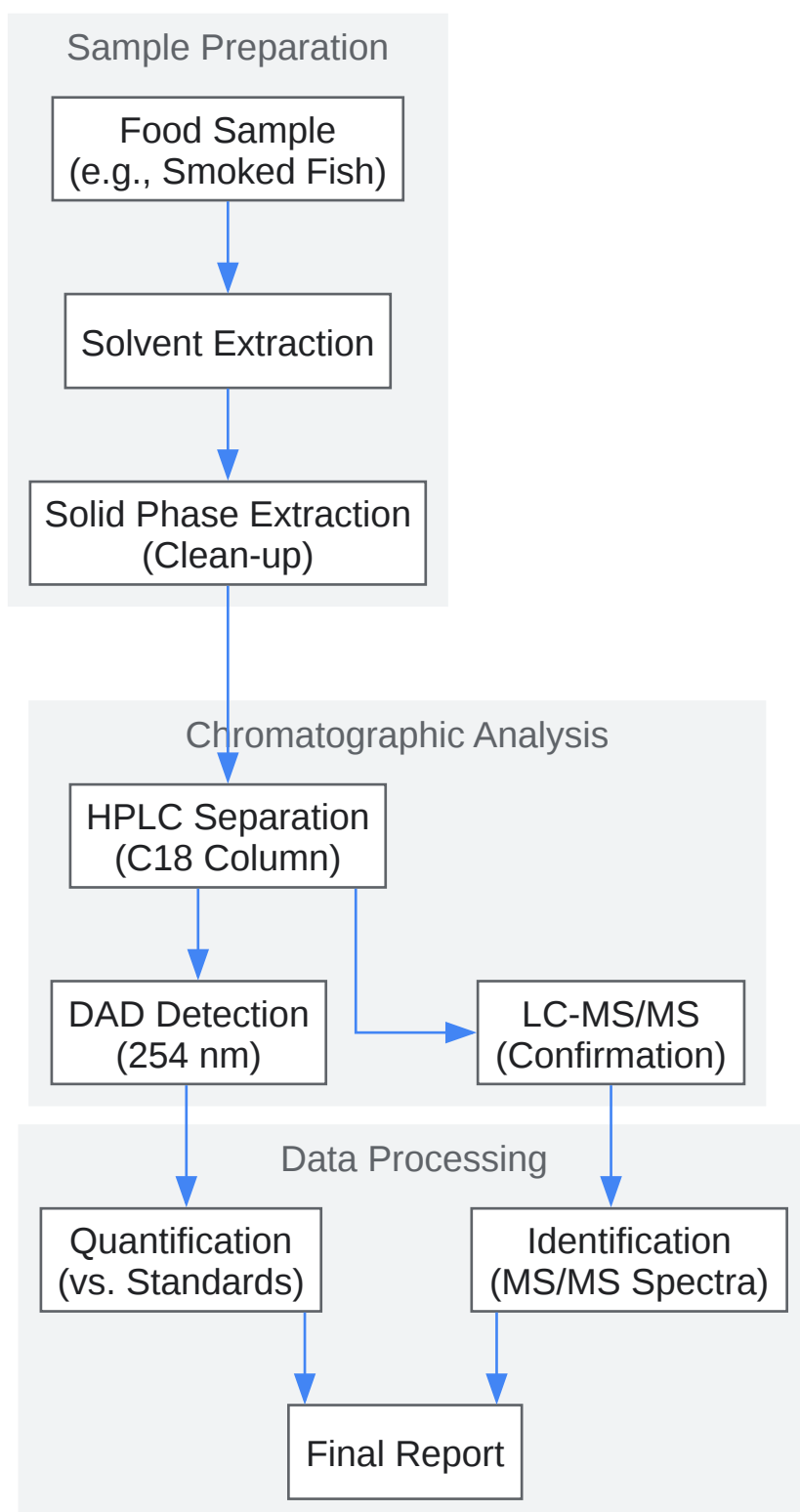
corresponding to the **Brown FK** components and fragment them to produce characteristic product ions for unambiguous identification.

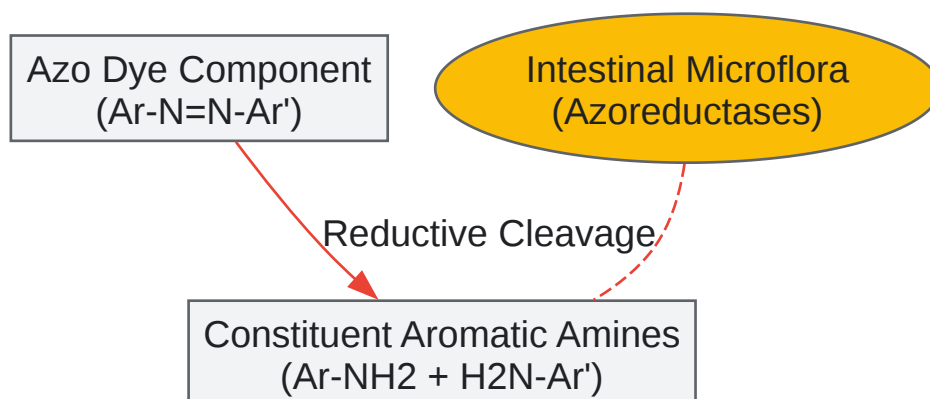
- **Data Analysis:** The presence of **Brown FK** components in a sample is confirmed by comparing the retention times and the mass-to-charge ratios of the precursor and product ions with those of a certified reference standard.

Visualized Workflows and Pathways

Analytical Workflow for **Brown FK** Determination

The following diagram illustrates a typical experimental workflow for the quantitative analysis and confirmation of **Brown FK** in a sample matrix.





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